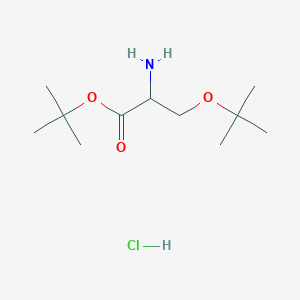

H-Ser(tBu)-OtBu HCl

説明

特性

IUPAC Name |

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51537-21-4 | |

| Record name | 51537-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Strategic Role of a Doubly Protected Serine Derivative

An In-Depth Technical Guide to H-Ser(tBu)-OtBu HCl: Properties, Application, and Protocol for Peptide Synthesis

O-tert-Butyl-L-serine tert-butyl ester hydrochloride, commonly abbreviated as H-Ser(tBu)-OtBu HCl, is a strategically protected amino acid derivative pivotal for advanced peptide synthesis.[1] It serves as a key building block, particularly in the synthesis of complex peptides and therapeutic candidates where precise control over reactive functional groups is paramount. This guide provides a comprehensive overview of its chemical properties, its foundational role within the orthogonal Fmoc/tBu protection strategy, and detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

The core utility of H-Ser(tBu)-OtBu HCl lies in its dual protection: the side-chain hydroxyl group is masked as a tert-butyl (tBu) ether, and the C-terminal carboxyl group is protected as a tert-butyl (OtBu) ester.[2][3] This dual protection renders the molecule stable under the basic conditions required for the removal of the N-terminal Fmoc protecting group, a cornerstone of modern SPPS.[4] This document will elucidate the causality behind its use, from its fundamental physicochemical properties to its practical application in the laboratory, providing researchers and drug development professionals with the necessary insights for successful implementation.

Physicochemical and Handling Properties

The reliable application of any chemical reagent begins with a thorough understanding of its physical properties and handling requirements. H-Ser(tBu)-OtBu HCl is a white crystalline solid, and its hydrochloride form enhances solubility and simplifies handling in laboratory settings.[5]

| Property | Value | Source(s) |

| Chemical Name | O-tert-Butyl-L-serine tert-butyl ester hydrochloride | [1] |

| Synonyms | H-Ser(tBu)-OtBu·HCl, Ser(tBu)-OtBu.HCl | [6] |

| CAS Number | 51537-21-4 | [1][5] |

| Molecular Formula | C₁₁H₂₄ClNO₃ | [5][7] |

| Molecular Weight | 253.77 g/mol | [1][7] |

| Appearance | White to off-white crystalline solid or powder | [1][5] |

| Melting Point | 170-177 °C | [1][8] |

| Storage Conditions | Store at 0-5 °C, sealed in a dry, well-ventilated area | [5][9] |

Safety and Handling: As an organic compound, H-Ser(tBu)-OtBu HCl should be handled following standard laboratory safety procedures. It is advisable to avoid contact with skin and eyes and prevent the inhalation of dust by using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][10] The material should be stored away from strong oxidizing agents and acids.[1]

The Principle of Orthogonal Protection: The Fmoc/tBu Strategy

The power of H-Ser(tBu)-OtBu HCl in peptide synthesis is realized through its integration into the Fmoc/tBu orthogonal protection strategy. Orthogonality in this context means that different protecting groups can be removed under distinct chemical conditions without affecting each other. This principle is fundamental to the stepwise elongation of a peptide chain.

The Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the α-amino group of the incoming amino acid (e.g., Fmoc-Ser(tBu)-OH), is labile to basic conditions (typically 20% piperidine in DMF).[2][4] In contrast, the tert-butyl (tBu) protecting groups on the serine side-chain and C-terminus are stable under these basic conditions but are readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA).[2][4] This differential stability allows for the selective deprotection of the N-terminus for subsequent coupling, while the side-chain and C-terminus remain protected until the final cleavage step.

Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

While H-Ser(tBu)-OtBu HCl is the stable precursor, its direct use in SPPS is uncommon. The primary application involves its Nα-Fmoc protected counterpart, Fmoc-Ser(tBu)-OH . This derivative is coupled onto the free amino group of the growing peptide chain anchored to a solid support (resin).

Experimental Protocol: Incorporation of a Ser(tBu) Residue

This protocol describes the coupling of Fmoc-Ser(tBu)-OH onto a resin-bound peptide chain following N-terminal Fmoc deprotection. The causality for reagent choice is highlighted: phosphonium/uronium salt activators like HATU are chosen for their high efficiency and ability to overcome the steric hindrance of the bulky tBu group, while a non-nucleophilic base (DIPEA) is used to facilitate the reaction without causing unwanted side reactions.[11][12]

A. Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)

-

HATU (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

B. Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution and agitate for 15 minutes. Drain.

-

Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all residual piperidine. Rationale: Residual piperidine can neutralize the coupling reagents.

-

Kaiser Test (Validation): Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine.

-

Coupling Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH and HATU in a minimal amount of DMF. Add DIPEA and pre-activate for 1-2 minutes. Rationale: Pre-activation forms the highly reactive O-acylisourea intermediate, ensuring a rapid and efficient coupling.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring and Validation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete consumption of the free amines and successful coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for coupling Fmoc-Ser(tBu)-OH in SPPS.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu ether from serine. This is achieved with a strong acid "cocktail," predominantly composed of TFA.

A critical aspect of this step is managing the highly reactive tert-butyl cations (tBu⁺) that are generated upon cleavage of the protecting groups.[4] These electrophilic cations can irreversibly modify sensitive residues like Cysteine, Tryptophan, or Methionine. To prevent this, "scavengers" are added to the cleavage cocktail to trap the tBu⁺ cations.[13]

A. Standard Cleavage Cocktail (Reagent R):

-

Trifluoroacetic Acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5% (Rationale: A highly effective cation scavenger.)

-

Water (H₂O): 2.5% (Rationale: Aids in the hydrolysis of ester linkages and scavenges cations.)

B. Step-by-Step Methodology:

-

Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cold TFA cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution using a stream of nitrogen.

-

Precipitation: Add the concentrated TFA solution dropwise into a large volume of cold diethyl ether with vigorous stirring. The deprotected peptide will precipitate as a white solid.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

Drying and Storage: Dry the crude peptide pellet under vacuum. The peptide is typically purified by reverse-phase HPLC.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. H-SER(TBU)-OTBU HCL - Safety Data Sheet [chemicalbook.com]

- 7. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. H-SER-OTBU HCL [amp.chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Structure Elucidation of H-Ser(tBu)-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of H-Ser(tBu)-OtBu HCl (O-tert-Butyl-L-serine tert-butyl ester hydrochloride), a critical protected amino acid derivative utilized extensively in peptide synthesis and drug development. This document moves beyond a simple listing of analytical techniques, offering a logically structured narrative that explains the causality behind experimental choices and protocols. By integrating foundational chemical principles with practical, field-proven insights, this guide establishes a self-validating system for the comprehensive characterization of this and similar molecules. Each section is supported by authoritative references and detailed, step-by-step methodologies to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Unambiguous Characterization

H-Ser(tBu)-OtBu HCl is a cornerstone building block in modern solid-phase and solution-phase peptide synthesis.[1][2] Its strategic deployment of tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups facilitates controlled peptide chain elongation by preventing unwanted side reactions. The hydrochloride salt form enhances the compound's stability and solubility in relevant solvents.[3]

Given its pivotal role, the absolute structural integrity of H-Ser(tBu)-OtBu HCl is paramount. Any deviation from the expected structure, be it isomeric impurities, residual solvents, or byproducts from synthesis, can have cascading effects on the final peptide's purity, conformation, and biological activity. This guide, therefore, presents a multi-faceted analytical approach to unequivocally confirm the identity and purity of H-Ser(tBu)-OtBu HCl, ensuring the reliability of downstream applications in drug discovery and development.

Foundational Analysis: Confirming the Molecular Blueprint

The initial step in the structural elucidation of H-Ser(tBu)-OtBu HCl is to verify its fundamental molecular properties. This is achieved through a combination of mass spectrometry and elemental analysis, which together provide a precise determination of the compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Principle: High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4]

Expected Results: For H-Ser(tBu)-OtBu HCl (C₁₁H₂₃NO₃·HCl), the free base has a molecular formula of C₁₁H₂₃NO₃ and a monoisotopic mass of 217.1678 g/mol . In positive ion ESI-MS, the expected protonated molecule [M+H]⁺ would be observed.

Table 1: Predicted High-Resolution Mass Spectrometry Data for H-Ser(tBu)-OtBu

| Ion | Calculated m/z |

| [C₁₁H₂₄NO₃]⁺ ([M+H]⁺) | 218.1751 |

Note: The observed mass will be for the free base, as the HCl salt dissociates in the ESI source.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of H-Ser(tBu)-OtBu HCl in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Setup: Calibrate the time-of-flight (TOF) mass spectrometer using a standard calibrant solution to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the calculated value.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Principle: Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the [M+H]⁺ ion of H-Ser(tBu)-OtBu) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity and the nature of its functional groups.

Plausible Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion of H-Ser(tBu)-OtBu is expected to be dominated by the loss of the tert-butyl groups as isobutene (56 Da) due to the stability of the resulting carbocations.

Caption: Plausible MS/MS fragmentation of H-Ser(tBu)-OtBu.

Elemental Analysis

Principle: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula.

Expected Results:

Table 2: Theoretical vs. Expected Elemental Analysis for C₁₁H₂₄ClNO₃

| Element | Theoretical % |

| Carbon (C) | 52.06 |

| Hydrogen (H) | 9.53 |

| Chlorine (Cl) | 13.97 |

| Nitrogen (N) | 5.52 |

| Oxygen (O) | 18.91 |

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques provide detailed information about the functional groups and the connectivity of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Expected Characteristic Absorptions:

-

N-H stretch (primary amine salt): A broad band in the region of 3100-2600 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹.[5][6]

-

C-O stretch (ether and ester): Strong absorptions in the 1300-1000 cm⁻¹ region. The C-O-C stretch of the tert-butyl ether will likely appear around 1100 cm⁻¹.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid H-Ser(tBu)-OtBu HCl sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a complete picture of the proton and carbon framework can be constructed.

Principle: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Exemplary ¹H NMR Data (Predicted based on O-tert-Butyl-L-serine methyl ester hydrochloride): [7]

Table 3: Predicted ¹H NMR Spectral Data for H-Ser(tBu)-OtBu HCl (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~8.5-9.0 | Broad singlet | 3H | -NH₃⁺ |

| ~4.0-4.2 | Multiplet | 1H | α-CH |

| ~3.8-4.0 | Multiplet | 2H | β-CH₂ |

| ~1.5 | Singlet | 9H | Ester -C(CH₃)₃ |

| ~1.2 | Singlet | 9H | Ether -O-C(CH₃)₃ |

Causality Behind Assignments:

-

The -NH₃⁺ protons are expected to be significantly deshielded due to the positive charge and will likely appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.

-

The α-CH proton is adjacent to the electron-withdrawing ester and ammonium groups, causing a downfield shift. It will appear as a multiplet due to coupling with the β-protons.

-

The β-CH₂ protons are adjacent to the ether oxygen and the chiral center, leading to a downfield shift and potentially complex splitting patterns.

-

The two tert-butyl groups will each appear as a sharp singlet, integrating to 9 protons each. The tert-butyl group of the ester is typically slightly more deshielded than that of the ether.[8]

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for H-Ser(tBu)-OtBu HCl (in CDCl₃)

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~170-172 | Ester C=O |

| ~82-84 | Ester -C (CH₃)₃ |

| ~73-75 | Ether -O-C (CH₃)₃ |

| ~68-70 | β-CH₂ |

| ~55-57 | α-CH |

| ~28 | Ester -C(C H₃)₃ |

| ~27 | Ether -O-C(C H₃)₃ |

Causality Behind Assignments:

-

The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.

-

The quaternary carbons of the tert-butyl groups are also significantly deshielded due to the attached oxygen atoms.

-

The α- and β-carbons appear in the expected aliphatic region, with the β-carbon being more deshielded due to its proximity to the ether oxygen.

-

The methyl carbons of the tert-butyl groups appear in the upfield region, as is typical for sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of H-Ser(tBu)-OtBu HCl in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all signals based on their chemical shifts, multiplicities, and correlations in 2D spectra.

Caption: A comprehensive workflow for structure elucidation.

Conclusion: A Self-Validating Approach to Quality Assurance

The structural elucidation of H-Ser(tBu)-OtBu HCl is not merely an academic exercise but a critical component of quality control in drug development and peptide synthesis. The multi-technique approach outlined in this guide provides a robust and self-validating system. The molecular formula determined by HRMS and elemental analysis must be consistent with the functional groups identified by FT-IR and the detailed atomic connectivity revealed by NMR spectroscopy. Any discrepancy in the data from these orthogonal techniques would signal the presence of an impurity or a structural anomaly, warranting further investigation. By adhering to these rigorous analytical principles, researchers and scientists can ensure the quality and reliability of this essential synthetic building block, thereby safeguarding the integrity of their scientific endeavors.

References

-

PubChem. N-alpha-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-serine tert-butyl ester. [Link]

-

MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

ChemBK. H-Ser(tBu)-OtBu hydrochloride. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

D-Scholarship@Pitt. Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scienceopen.com [scienceopen.com]

- 4. tsijournals.com [tsijournals.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. O-tert-Butyl-L-serine methyl ester hydrochloride(17114-97-5) 1H NMR spectrum [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Synthesis of H-Ser(tBu)-OtBu HCl

Introduction

O-tert-Butyl-L-serine tert-butyl ester hydrochloride, commonly abbreviated as H-Ser(tBu)-OtBu HCl, is a pivotal protected amino acid derivative with significant applications in peptide synthesis and drug development.[1][2][3] Its structure incorporates two tert-butyl protecting groups: one masking the side-chain hydroxyl group of serine as a tert-butyl ether, and the other protecting the carboxylic acid as a tert-butyl ester.[4][5] This dual protection strategy offers robust stability across a range of reaction conditions, particularly basic, nucleophilic, and reducing environments, while allowing for facile deprotection under acidic conditions.[4][6] This orthogonality is crucial in complex, multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where selective deprotection is paramount.[4] This guide provides a comprehensive overview of the synthetic pathways to H-Ser(tBu)-OtBu HCl, detailing the underlying chemical principles, step-by-step protocols, and analytical characterization.

Strategic Importance of tert-Butyl Protection in Serine Derivatives

The strategic placement of tert-butyl protecting groups on both the side-chain hydroxyl and the carboxylic acid functionalities of serine is a cornerstone of modern peptide chemistry.[4] The tert-butyl group's steric bulk effectively prevents unwanted side reactions at these sites during peptide chain elongation.[7][8]

Key Advantages of tert-Butyl Protection:

-

Acid Lability: The tert-butyl groups are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which is a standard procedure in the final deprotection and cleavage of peptides from solid-phase resins.[4][9]

-

Orthogonality: The acid-labile nature of tert-butyl groups is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used for the temporary protection of the α-amino group in SPPS.[4] This allows for the selective removal of the Fmoc group to enable peptide bond formation without disturbing the side-chain and C-terminal protection.

-

Stability: Tert-butyl esters and ethers exhibit high stability towards a wide array of reagents and reaction conditions encountered in peptide synthesis, including bases and nucleophiles.[4][6]

Synthesis Pathway: A Multi-Step Approach

The synthesis of H-Ser(tBu)-OtBu HCl is typically achieved through a sequential process involving the protection of the carboxylic acid, followed by the protection of the side-chain hydroxyl group, and finally, the deprotection of the α-amino group if it was initially protected. A common and efficient route starts from L-serine and involves the following key transformations:

Pathway Overview

Sources

- 1. nbinno.com [nbinno.com]

- 2. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. biosynth.com [biosynth.com]

- 8. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to H-Ser(tBu)-OtBu HCl: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Science

In the intricate field of peptide and protein synthesis, the precise assembly of amino acid building blocks is paramount. Unwanted side reactions, particularly those involving the reactive side chains of trifunctional amino acids, can lead to a cascade of impurities, severely compromising the yield and purity of the target peptide. To circumvent these challenges, a sophisticated strategy of temporary chemical "masks," or protecting groups, is employed. This guide focuses on a key player in this strategy: O-tert-Butyl-L-serine tert-butyl ester hydrochloride, commonly abbreviated as H-Ser(tBu)-OtBu HCl.

This compound is a derivative of the amino acid L-serine, where both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected by tert-butyl (tBu) groups. The hydrochloride salt form enhances its stability and handling characteristics, making it a readily usable crystalline solid. Its primary application lies in Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] Understanding the properties, synthesis, and application of H-Ser(tBu)-OtBu HCl is fundamental for any scientist involved in the chemical synthesis of peptides for research, diagnostics, or therapeutic development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of H-Ser(tBu)-OtBu HCl is the first step in its effective utilization. These properties dictate its solubility, reactivity, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 51537-21-4 | [2] |

| Molecular Formula | C₁₁H₂₃NO₃·HCl | [2] |

| Molecular Weight | 253.77 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 155-177 °C (decomposes) | [4] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 0-5 °C, in a cool, dark, and dry place | [4] |

Structural Analysis

The structure of H-Ser(tBu)-OtBu HCl is key to its function. The two tert-butyl groups provide significant steric hindrance, preventing unwanted reactions at the serine side-chain and the C-terminus. The free primary amine, in its protonated hydrochloride form, is the reactive site for peptide bond formation.

Caption: Chemical structure of H-Ser(tBu)-OtBu HCl.

Synthesis of H-Ser(tBu)-OtBu HCl: A Representative Protocol

The synthesis of H-Ser(tBu)-OtBu HCl involves the simultaneous protection of the hydroxyl and carboxylic acid functionalities of L-serine. A general and efficient one-step method involves the reaction of L-serine with isobutylene in the presence of a strong acid catalyst.[5] The following is a representative, detailed protocol based on this approach.

Experimental Protocol: Synthesis

Materials:

-

L-Serine

-

Dichloromethane (DCM)

-

Isobutylene (liquefied)

-

p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or as a solution in ether)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, suspend L-serine (1 equivalent) in dichloromethane.

-

Catalyst and Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) and an excess of liquefied isobutylene (e.g., 3-4 equivalents).

-

Reaction: Seal the autoclave and stir the mixture at room temperature for 4-5 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the autoclave. Wash the reaction mixture sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of O-tert-Butyl-L-serine tert-butyl ester as an oil.

-

Salt Formation: Dissolve the obtained free base in anhydrous diethyl ether and cool the solution to -20°C. Slowly add one equivalent of a standardized solution of HCl in diethyl ether.

-

Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Ser(tBu)-OtBu HCl as a white crystalline solid.

Causality Behind Experimental Choices:

-

Autoclave: The use of a sealed, pressure-resistant vessel is necessary to handle the volatile isobutylene and to ensure a sufficient concentration for the reaction to proceed.

-

Acid Catalyst: A strong acid like PTSA is required to protonate the isobutylene, generating the tert-butyl cation, which is the reactive electrophile that alkylates both the hydroxyl and carboxylic acid groups.

-

Aqueous Work-up: The bicarbonate wash neutralizes the acid catalyst, and the subsequent water and brine washes remove any remaining inorganic salts.

-

Anhydrous Conditions for Salt Formation: The use of anhydrous ether and HCl is crucial to prevent hydrolysis of the ester and to ensure the clean precipitation of the hydrochloride salt.

Caption: Simplified workflow for the synthesis of H-Ser(tBu)-OtBu HCl.

Quality Control and Analytical Methods

Ensuring the purity and identity of H-Ser(tBu)-OtBu HCl is critical for its successful application in peptide synthesis. A battery of analytical tests is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of amino acid derivatives. A typical reversed-phase HPLC method can be employed.

Representative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Expected Result: A single major peak with a purity of ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR (in CDCl₃, representative expected signals):

-

~8.3 ppm (broad singlet, 3H): -NH₃⁺ protons.

-

~4.0 ppm (multiplet, 1H): α-proton.

-

~3.8 ppm (multiplet, 2H): β-protons.

-

1.48 ppm (singlet, 9H): tert-butyl ester protons.

-

1.15 ppm (singlet, 9H): tert-butyl ether protons.

-

-

¹³C NMR (in CDCl₃, representative expected signals):

-

~170 ppm: Ester carbonyl carbon.

-

~82 ppm: Quaternary carbon of the tert-butyl ester.

-

~74 ppm: Quaternary carbon of the tert-butyl ether.

-

~62 ppm: β-carbon.

-

~54 ppm: α-carbon.

-

~28 ppm: Methyl carbons of the tert-butyl ester.

-

~27 ppm: Methyl carbons of the tert-butyl ether.

-

Specific Rotation

As a chiral compound derived from L-serine, measuring the specific optical rotation is crucial to confirm its stereochemical integrity. The value is typically measured in a specified solvent at a defined concentration and temperature.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of H-Ser(tBu)-OtBu HCl is as a building block in Fmoc-based SPPS. The two tert-butyl groups play a critical, albeit temporary, role in the synthesis.

The Principle of Orthogonal Protection

The Fmoc/tBu strategy is an "orthogonal" protection scheme.[1] This means that the two classes of protecting groups (Fmoc and tBu) are removed by chemically distinct and non-interfering mechanisms.

-

Nα-Fmoc Group: This group protects the amine of the incoming amino acid. It is labile to basic conditions, typically a 20% solution of piperidine in DMF.[6]

-

Side-Chain tBu Group: The tert-butyl ether on the serine side chain (and the tert-butyl ester on the C-terminus of H-Ser(tBu)-OtBu HCl) is stable to the basic conditions used for Fmoc removal. It is, however, labile to acidic conditions, typically strong trifluoroacetic acid (TFA).[1]

This orthogonality allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protecting groups remain intact until the final cleavage step.

Sources

An In-depth Technical Guide to the Role and Application of H-Ser(tBu)-OtBu HCl in Peptide Synthesis

Introduction

In the landscape of modern drug discovery and biomedical research, synthetic peptides are indispensable tools. Their production, primarily through Solid-Phase Peptide Synthesis (SPPS), relies on a meticulously designed cast of chemical actors: the amino acid building blocks. H-Ser(tBu)-OtBu HCl, or O-(tert-Butyl)-L-serine tert-butyl ester hydrochloride, represents a cornerstone of this chemical repertoire. It is not a therapeutic agent with a mechanism of action in the traditional sense; rather, its "action" is as a highly specialized and strategically engineered component for the precise, stepwise assembly of peptide chains.

This technical guide provides an in-depth analysis of H-Ser(tBu)-OtBu HCl, designed for researchers, chemists, and drug development professionals. We will deconstruct its molecular architecture to understand the causal logic behind its design, explore its functional role within the widely adopted Fmoc/tBu synthesis strategy, and provide validated, field-tested protocols for its application. The narrative will focus on the "why" behind the chemistry, offering insights grounded in the principles of synthetic stability, strategic lability, and chemical orthogonality.

Chapter 1: Deconstructing the Molecule: Structure and Strategic Functionality

The efficacy of H-Ser(tBu)-OtBu HCl in peptide synthesis is not accidental; it is the result of deliberate chemical design where each molecular component serves a distinct and critical purpose. Understanding this structure is fundamental to its correct application.

-

L-Serine Core: The foundational amino acid, serine, possesses a reactive primary hydroxyl (-OH) group on its side chain. Unchecked, this nucleophilic group can engage in undesirable side reactions during synthesis, such as O-acylation, leading to branched peptide impurities and significantly reduced yield of the target sequence.[1][2]

-

Side-Chain Protection: The O-tert-butyl (tBu) Ether: To prevent unwanted side reactions, the serine hydroxyl group is masked with a tert-butyl (tBu) group, forming a stable ether linkage.[3][4] The tBu group is selected for its chemical robustness. It is completely stable under the basic conditions required for the removal of the temporary N-α-Fmoc protecting group during chain elongation, a core principle of the Fmoc/tBu orthogonal strategy.[3][5] Its removal is reserved for the final step of the synthesis, accomplished through treatment with strong acid.[3]

-

C-Terminus Protection: The tert-butyl (OtBu) Ester: The carboxylic acid group of the serine is protected as a tert-butyl ester (-OtBu). This prevents the carboxylate from participating in undesired reactions and, most importantly, prevents the molecule from polymerizing with itself.[1] Like the side-chain tBu group, the OtBu ester is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), in the final cleavage step.[4]

-

Free Amine (H-) and the Hydrochloride (HCl) Salt: The α-amino group is unprotected, which is signified by the "H-" in its name. This is the reactive site for peptide bond formation. H-Ser(tBu)-OtBu HCl is often used to couple the first amino acid to a resin or for solution-phase synthesis. The molecule is supplied as a hydrochloride (HCl) salt to improve its stability, crystallinity, and shelf-life by preventing the free amine from participating in side reactions during storage. Prior to its use in a coupling reaction, the HCl salt must be neutralized in situ with a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to liberate the free amine for nucleophilic attack.

Physicochemical Properties of H-Ser(tBu)-OtBu HCl

| Property | Value | Source |

| CAS Number | 51537-21-4 | [6][7][8] |

| Molecular Formula | C11H24ClNO3 | [6][7][9] |

| Molecular Weight | 253.77 g/mol | [6][8][9] |

| Appearance | White to off-white crystalline solid/powder | [6] |

| Storage Temperature | 0-5°C, cool and dark place | [6][8] |

| Solubility | Soluble in water | [8] |

| Melting Point | 155 °C (decomposes) | [8] |

Chapter 2: The Core Mechanism: H-Ser(tBu)-OtBu HCl in the Fmoc/tBu SPPS Workflow

The "mechanism of action" of H-Ser(tBu)-OtBu HCl is its flawless integration into the cyclic workflow of Solid-Phase Peptide Synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[10] This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[10]

The Principle of Orthogonality

The success of SPPS hinges on the concept of orthogonality .[3] This means that the different classes of protecting groups used in the synthesis must be removable under mutually exclusive conditions. The Fmoc/tBu strategy is a perfect example:

-

N-α-Protection (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid. It is labile to mild bases (e.g., 20% piperidine in DMF).[5][]

-

Side-Chain Protection (Permanent): Groups like tBu and OtBu are stable to the basic conditions of Fmoc removal but are labile to strong acids (e.g., Trifluoroacetic Acid - TFA).[3][5]

This orthogonal scheme ensures that the side-chains remain protected throughout the entire chain assembly process and are only removed at the very end, simultaneously with the cleavage of the peptide from the resin.[12]

The SPPS Cycle

The following diagram and description illustrate a single cycle of amino acid addition in an Fmoc/tBu SPPS workflow, the environment in which H-Ser(tBu)-OtBu HCl is designed to function.

Caption: General workflow of one cycle in Fmoc/tBu solid-phase peptide synthesis.

-

Deprotection: The cycle begins with the resin-bound peptide, which has an Fmoc group protecting its N-terminal amine. This group is removed by treatment with a solution of 20% piperidine in a solvent like dimethylformamide (DMF), exposing the free amine.[]

-

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct of the deprotection reaction.[10]

-

Activation & Coupling: The next amino acid to be added (e.g., Fmoc-Leu-OH) is pre-activated in solution. Its carboxyl group is converted into a highly reactive ester using coupling reagents (e.g., HBTU, HATU, or DIC).[12] This activated amino acid is then added to the resin, where the exposed N-terminal amine of the resin-bound peptide performs a nucleophilic attack on the activated carbonyl carbon, forming a new peptide bond.[13]

-

Washing: A final wash step removes any excess activated amino acid and coupling byproducts, leaving the newly elongated peptide chain ready for the next cycle.[10]

Chapter 3: The Chemistry of Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the "permanent" side-chain protecting groups, including the tBu and OtBu groups derived from our serine building block.

Mechanism of Acid-Catalyzed Cleavage

The removal of tBu and OtBu groups is achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[3][14] The mechanism is an acid-catalyzed cleavage that proceeds via the formation of a stable tertiary carbocation.

-

Protonation: The oxygen atom of the tBu ether or OtBu ester is protonated by TFA.

-

Carbocation Formation: The protonated group becomes an excellent leaving group (tert-butanol). It departs, leaving behind a highly reactive tert-butyl carbocation (t-Bu⁺).

-

Deprotection: The desired unprotected hydroxyl (for Ser) or carboxylic acid group is regenerated on the peptide.

The Critical Role of Scavengers

The generation of the tert-butyl carbocation is a double-edged sword. While it drives the deprotection reaction, this highly electrophilic species can react with nucleophilic residues within the newly deprotected peptide, such as Tryptophan, Methionine, or Tyrosine, leading to unwanted alkylation and irreversible damage to the final product.[15][16]

To prevent these side reactions, the cleavage cocktail almost always includes scavengers . These are nucleophilic molecules added in excess to trap the carbocations as they are formed.

Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage.

Common Cleavage Cocktails

The composition of the cleavage cocktail is tailored to the amino acid composition of the peptide.

| Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection reagent | 85-95% |

| Triisopropylsilane (TIS) | Carbocation scavenger; reduces Trp side reactions | 1-5% |

| Water (H₂O) | Carbocation scavenger; helps suppress aspartimide formation | 2.5-5% |

| 1,2-Ethanedithiol (EDT) | Scavenger for Met, Cys; reduces Trp side reactions | 1-2.5% |

| Thioanisole | Scavenger, particularly for protecting Arg(Pbf/Pmc) | 2-5% |

Chapter 4: Experimental Protocols

The following protocols are standardized methodologies representing best practices in the field. They should be adapted based on the specific sequence, scale, and equipment.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol describes the addition of a single activated Fmoc-amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., 100 mg, 0.5 mmol/g loading)

-

Fmoc-protected amino acid (4 equivalents)

-

HBTU (3.9 equivalents)

-

DIPEA (8 equivalents)

-

DMF (Peptide synthesis grade)

-

DCM (ACS grade)

-

Deprotection solution: 20% (v/v) Piperidine in DMF

Workflow (Manual Synthesis):

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Fmoc Deprotection:

-

Add 2 mL of deprotection solution to the resin. Agitate for 3 minutes. Drain.

-

Add a fresh 2 mL of deprotection solution. Agitate for 10-15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly by agitating with 2 mL of solvent then draining. Perform washes in the following sequence: DMF (x3), DCM (x2), DMF (x3).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid and HBTU in a minimal amount of DMF (approx. 1.5 mL). Add DIPEA and vortex for 1-2 minutes. The solution should be clear and slightly yellow.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.

-

Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (x3) and DCM (x2).

-

Cycle Completion: The resin is now ready for the next deprotection cycle or final cleavage.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of tBu/OtBu protecting groups.

Materials:

-

Dry peptide-resin (e.g., 100 mg)

-

Cleavage Cocktail "Reagent K": TFA/Water/Thioanisole/Phenol/EDT (82.5:5:5:5:2.5 v/v)

-

Ice-cold diethyl ether

-

Centrifuge tubes

Workflow:

-

Preparation: Place the dry peptide-resin in a 10 mL reaction vessel.

-

Cleavage Reaction:

-

Add 2 mL of the chilled cleavage cocktail to the resin.

-

Cap the vessel and agitate at room temperature for 2-3 hours. The resin will shrink and the solution may change color.

-

-

Peptide Precipitation:

-

Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.

-

Wash the resin beads with an additional 1 mL of fresh TFA and combine the filtrates.

-

Add 30-40 mL of ice-cold diethyl ether to the tube to precipitate the crude peptide.

-

-

Isolation:

-

Incubate the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.

-

Carefully decant the ether.

-

-

Washing and Drying:

-

Wash the peptide pellet twice by resuspending in 20 mL of cold ether and re-centrifuging.

-

After the final decant, dry the white peptide solid under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification: The crude peptide is now ready for purification by reverse-phase HPLC.

Chapter 5: Conclusion

H-Ser(tBu)-OtBu HCl is a prime example of rational chemical design for a specific, demanding application. Its architecture provides a stable, yet selectively labile, building block that is fully compatible with the dominant Fmoc/tBu SPPS strategy. The tBu and OtBu protecting groups provide robust shielding of reactive functionalities during chain elongation while ensuring clean, efficient removal during the final acidolytic cleavage. Understanding the interplay between its structural components and the mechanistic steps of the synthesis workflow is paramount for any scientist aiming to produce high-quality synthetic peptides. The protocols and principles outlined in this guide serve as a foundational framework for the successful application of this and similar building blocks in research and development.

References

- Benchchem. An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTtVJcT01jaUNseBxEnm_4ddgi5opPJBZ-I6ujh7Gh8WsBSUX9J8ZLOHBovii3mLaFdErW84cVz-qeXwI8MfD4zIMeAuZsMtkn5orzXqj-usAxY8DtMfWYdXtiD4mtXVKaAkfeRHD-bhfH_q6Zef0svC5fzywDyEXm_gm3rWEOF5z2OzNWMIuBXS0dO07Ri1mCbByJoeXrXyvY28wuIbhgc8rgh6CmLpX3M_ywlR4=]

- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuahc2CkmxNp73hOnTqiDdUy_mXd2pdT2fpOywtPXqL7gC5e24xXgPG24J_oxMIuylimCstB1gQtAFmxw5iCfxm2nseQLiv2Mdf1LSOGyxnsWJz5bZf0Rdh4v46BfqCHi0zrVlFmrkxt0ju6exub00ZDF2PA_y9rGjGJG4COzl]

- Benchchem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Ay3OzoYoCPcjWur1Rmt9lsr2BmtINmjR9k14pLl4ZnKinjKcI_LWJmmfW6O9XetJJzOcQNJTYiQ9io213W0iRlEpROokk3-29Bgh0DbWEzqKZczyHn2zRtUr7Y5B1xjTC-9CJ0E67GkyYZTFpX-QKtqLshWUNrWmfOH2b0C8jLioWImgElM63fG_E0gNU4YgY67NXzL8QTGObtn6U7c7h0JBxMN5O_mHPO67ocH0dPU9wnEEpAlWNCNVX7ktRkCygjU=]

- Grokipedia. tert-Butyloxycarbonyl protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHwMA_Tb9AS_1XDfs9CZljjCkJSwo-xYnJfwZL3pOxrv9oq7oulR_p13nkNjH-tjMwSyg5Uj8ENjLCzMU9za143icQYF1SyeYahyyP89T2eYGEDF0Q-z-zOAsnmdzVfj0OhkUFeaxLsJAjXj2Ai2FrpNZ2z59HST1B63pxPw==]

- J&K Scientific LLC. BOC Protection and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhhkSOkEZLKExzaDN8nOoHCZ8_UQl0c_g-I8CeVLBV4J_kUm1WSCTA0lHZ0i7OzAK30ApmOTejGkwwGgvWiXU7OxR3MuPrDlRJxrEfth97RGBLhq_dJHFpPxSJJCUfY-S2GvXNK0g6BRiZ1TgHsrfZFUWCiT588MS1EnHRW_I-8zZHvVzN]

- Unnamed Source. Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOGv4BS1m_OAzt3H1izJbO_fUsq1WG30KvIUervqzHrW5c4w0joM6tYbOxH_4V4DkthkvFuOUKu4qNIICYUodE2xVa7wYK3CkaCwPAs-3p83fZxhmom2gmiEJ18h_rxDzLvUmPFXGxVojBY21zcv_yOSmJ5drjPvcsulHB3aXiIuJ79qPURogFy8VXdZO1IApgmXlCA7non0O6zOaHE-aq_QXX]

- Unnamed Source. Amino Acid Derivatives for Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv7vPVCiaDN-Q1n0eivTIvGTTH_nM_tq-9SrHuuZLIHevllPgASDWbJBaBIZonRF00Bp95n-3Iu8j1SrEgVQ09vr1nhHJnwsykGKGVAWVeHVrq_qf9x1AbLXA4_R6p0pdECuKnIqdvWPoDiml83emzDeAZvmdW96zC71obRfwXTMbOoSyapVaKJ36MFx95c5RKCdQFJp6CIkmdg3fBH4lrHMp-3hLhLqM=]

- PubMed. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [URL: https://vertexaisearch.cloud.google.

- Tokyo Chemical Industry Co., Ltd. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSJ8WKnCv9ZMmfmQkncLvC-NYYnZm1x3Nm0M36s0itl-LXEMEhJUvzLWJ8djE20v4kzpEm3n5ZbMj7jw_O0Q52J_o87o4pM4wLGYr-wnrBPIIfqNi3ob2Ov-1HIur_NhKdgm66Dg==]

- Guidechem. H-SER(TBU)-OTBU HCL 51537-21-4 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbva-lJYJOoJ0_fUxQRauNuFsR0UoKYcuPQ4VTIYQ0NSQ9i1OibslIcT9rR1cCKRSv2Lf4DsIBXlzdfdaW73gL8kzuGLN2NQmIRnzMY0JlZDn9Bv4u5K_DK6WaaRkH-MmBnkE6U254FAje6EfXZ_yywa6m_sJcBjOqhrqL60-RIXqjXw==]

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?. [URL: https://vertexaisearch.cloud.google.

- Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [URL: https://vertexaisearch.cloud.google.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kdhb8LjGH2ALb9N8P64HOm49h7qyGS146Bl7oy_EP5HERLhhsyiG5ViVtn7zrLP5gkvA_ixfZlMXSPioQHBG2rSiw-sIQiSTQd2X_ngqFyqAEnUFlKxnaWTJy8rAhgp3e-asaXfCToN9VJBBJ9yij2QUWdLE1npuc-lVfjSFWCChexxYabYmc9TcNQARJoRd25aLJ8u7u7CjrxXUm3g_K86dETERXWBDOGssBG9gHZ_WVVlWqOJxWw==]

- PubChem. H-D-Ser(tBu)-OtBu.HCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1DhzSu_qyLob4LTZlJYGVm7oFSa24mm92CR26qZoiDIIEPh4UeSiZoT8ZHsk4zgjcrxYbs-ybomwUakTBYdn5G8BPFz0fxSxsJbialLZFDFOJcZF9UqMb6pj8eytPM1JnQlVAOMX53bdwMgai_F5_lBIJoOdCxpMgA==]

- ChemBK. H-Ser(tBu)-OtBu hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_NGZakzczqtyTs0HhG6y4W1WmApHQNMJjlDnYrIbFJ783wHbiRh7UONLQ8VkZ3o7buN8nsgu3C6KHmP-KLvcRahjtFOiQpP33Z9vK0SWftN0SqzyrqcLMP3kVuITg8Tm0Gje0RwsW0ICtzsdDyom65O43urAA2Dw]

- Alfa Chemistry. Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVr40b0kLhwB49AV8m53WeKMLkAjcIhlpKfngTmwQ2M9oj8qFsmhC-CbRrZmLrzl5QzueD3EmNb1OJ4ZhYpceEKs4ijEauFkxm3qVWosJ_qZKWMEBhnf46pNF8srZQm0X9ihGaBEJ6dr8RdE8vnZ9VWWdtk_SzlEcNmxbBCYJ2kZrNwCyc-qyhhYHlTuoEj1wZTjwws_rWEXIhlpmhMjHyzoxneuu6nORkdkyJp1N1exckrW-mKwJ66t4WCgOhWzxlPaNm]

- MedChemExpress. H-Ser(tBu)-OtBu.HCl | Amino Acid Derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIez0vhvKu_i0zK9SdraUT3s_FsdZOmEGb0G6oF24YK9WwM94cp8Y67SSbswTLZupAC0mqCEu2gzdP9z0GxO6QIYL_hk3paSqC4OkT118biJMp2imNHD1cSqmqljE1jm7CN46slJytZMFtJ4S2SEsNZQ==]

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8-XDruj7paRsc3VY8M8CEm8xLuBTcSQL22BFEypSm_KtB7VNfvTBJ98X7TIUjHZ-SMGJMLL1RUHzzW5qVJylJcP49-PGZ1M_3gsIlnaqFDolpgCOTqMY16LdNyZVqKRieNpDEtvwWGDX34JwiJaMF9zbpnhA61ZytdoTWzZNvu31BovGW8ViEGP1U7g==]

- AltaBioscience. Fmoc Amino Acids for SPPS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYydcJRvWRuwt3wGYTw-zCCvyuW4HBxaqbh4Ob065wIUZNLrUI9ZoBaaJQICvO2kQZGEd6R4qFRm_g6OOAKdIO_0fCGjoib8kfB9CI8IBiOHYg4QctOEJRHnMiJaw7vBAYjjTYx69VfA40pyY3z4MMuNLR3x5LP9-b]

- TCI Chemicals. O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Zc52cQspxEn8lcg7TFF-NJGNf94eVdYrfuhJj99D24ow80sQZ1KHiv1sOH8uRhGi7qmMPqLeltBR61Z_IRPcvRbTFu2lNPdAvAuldP4VOe5oKxGxq3LXS79dwX0HO16eewC2DQ==]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride | 51537-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 12. alfachemic.com [alfachemic.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. jk-sci.com [jk-sci.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

A Technical Guide to the Purity and Quality Specifications of H-Ser(tBu)-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser(tBu)-OtBu HCl, or O-(tert-Butyl)-L-serine tert-butyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in peptide synthesis and drug development. Its unique structure, featuring tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminus carboxyl group, offers distinct advantages in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.

The purity and quality of H-Ser(tBu)-OtBu HCl are of paramount importance, as they directly impact the yield, purity, and biological activity of the final peptide or drug substance. Impurities present in this starting material can lead to the formation of deletion sequences, modified peptides, and other undesirable byproducts, complicating purification and potentially compromising the safety and efficacy of the therapeutic agent.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core purity and quality specifications for H-Ser(tBu)-OtBu HCl. It delves into the scientific rationale behind these specifications and outlines the analytical methodologies employed to ensure the highest standards of quality.

Critical Quality Attributes (CQAs) of H-Ser(tBu)-OtBu HCl

The quality of H-Ser(tBu)-OtBu HCl is defined by a set of critical quality attributes (CQAs). These are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

| Critical Quality Attribute | Specification | Rationale and Scientific Insight |

| Identity | Conforms to the structure of O-(tert-Butyl)-L-serine tert-butyl ester hydrochloride | Ensures that the correct molecule is being used, preventing the incorporation of incorrect amino acid derivatives into the peptide sequence. |

| Appearance | White to off-white crystalline powder | A visual inspection provides a preliminary indication of purity. Deviations in color or form may suggest the presence of impurities or improper handling. |

| Purity (by HPLC) | ≥98.0% | A high level of purity is essential to maximize the yield of the target peptide and minimize the formation of closely related impurities that can be difficult to separate during purification. |

| Enantiomeric Purity | L-isomer: ≥99.5% (D-isomer: ≤0.5%) | Racemization during synthesis or storage can lead to the incorporation of the D-enantiomer, resulting in diastereomeric peptides with potentially altered biological activity and immunogenicity. |

| Water Content (by Karl Fischer) | ≤1.0% | Water can hydrolyze the ester linkage and can interfere with coupling reactions in peptide synthesis, leading to lower yields and byproduct formation. |

| Residual Solvents | Complies with ICH Q3C guidelines | Solvents used in the manufacturing process can be toxic and may interfere with subsequent synthetic steps. Their levels must be controlled within safe limits. |

| Related Substances (by HPLC) | Individual Impurity: ≤0.5%Total Impurities: ≤2.0% | Control of specific and unspecified impurities is crucial to ensure the safety and efficacy of the final drug product. |

Analytical Methodologies for Quality Control

A robust analytical control strategy is essential to verify the quality of H-Ser(tBu)-OtBu HCl. The following are the key analytical techniques employed:

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity and identifying related substance impurities in H-Ser(tBu)-OtBu HCl. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its potential impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the tert-butyl protected serine derivative.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is a common organic modifier providing good separation efficiency.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the main peak and then ramping up to elute any more hydrophobic impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm. The peptide bond and carboxyl group absorb at these wavelengths.

-

Column Temperature: 30°C. Controlled temperature ensures reproducible retention times.

Causality Behind Experimental Choices: The use of a C18 column is justified by the non-polar nature of the tert-butyl groups. The gradient elution is necessary to separate compounds with a range of polarities, from potential starting materials to more hydrophobic byproducts. TFA is crucial for achieving sharp, symmetrical peaks by minimizing secondary interactions with the silica support.

Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) or by derivatization with a chiral reagent followed by separation on a standard achiral column.[1]

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives, is often effective for separating amino acid enantiomers.[2]

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol. The exact ratio is optimized to achieve baseline separation of the L- and D-enantiomers.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210-220 nm.

-

Column Temperature: Ambient or controlled for reproducibility.

Self-Validating System: The method is validated by running a racemic mixture of D,L-Ser(tBu)-OtBu HCl to confirm the resolution of the two enantiomeric peaks. The analysis of the sample should show a single major peak corresponding to the L-isomer with any D-isomer peak being below the specified limit.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of H-Ser(tBu)-OtBu HCl. The spectrum provides information on the different types of protons and their connectivity in the molecule.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

~8.3 ppm (broad singlet, 2H): Protons of the amine hydrochloride (-NH₂·HCl).

-

~4.0-4.2 ppm (multiplet, 1H): The α-proton (-CH).

-

~3.7-3.9 ppm (multiplet, 2H): The β-protons (-CH₂-).

-

~1.4-1.5 ppm (singlet, 9H): Protons of the C-terminus tert-butyl group (-O-C(CH₃)₃).

-

~1.1-1.2 ppm (singlet, 9H): Protons of the side-chain tert-butyl group (-O-C(CH₃)₃).

Causality Behind Peak Assignments: The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment. The downfield shift of the amine protons is due to the electron-withdrawing effect of the nitrogen and the hydrochloride. The singlets for the tert-butyl groups are characteristic due to the magnetic equivalence of the nine protons in each group.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of H-Ser(tBu)-OtBu HCl. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Mass Spectrum:

-

[M+H]⁺: The protonated molecule is expected at m/z 254.19, corresponding to the free base form (C₁₁H₂₃NO₃). The presence of this ion confirms the correct molecular weight.

-

Fragmentation: Further fragmentation in MS/MS analysis can provide additional structural information. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the amino acid backbone.[3][4]

Karl Fischer Titration for Water Content

Karl Fischer titration is the gold standard for determining the water content in solid samples.[5]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument: A coulometric Karl Fischer titrator is suitable for the expected low water content.

-

Reagent: A suitable coulometric Karl Fischer reagent.

-

Procedure: A precisely weighed amount of H-Ser(tBu)-OtBu HCl is introduced into the titration cell. The instrument then automatically titrates the water present and calculates the water content as a percentage. For amino acids that are poorly soluble in methanol, the use of a KF oven at 150-180°C to release the water is recommended.[6]

Trustworthiness: This method is highly specific for water and provides accurate and precise results, making it a reliable technique for this critical quality attribute.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

GC-HS is the standard method for the analysis of residual solvents in pharmaceutical ingredients, as outlined in USP <467> and ICH Q3C.[7][8]

Experimental Protocol: GC-HS

-

Sample Preparation: A known amount of H-Ser(tBu)-OtBu HCl is dissolved in a suitable solvent (e.g., DMSO or water) in a headspace vial.

-

Incubation: The vial is heated to a specific temperature for a set time to allow the residual solvents to partition into the headspace.

-

Injection: A sample of the headspace gas is injected into the GC.

-

Column: A column with appropriate polarity to separate the potential residual solvents is used (e.g., a G43 stationary phase).

-

Detection: A Flame Ionization Detector (FID) is typically used.

-

Quantification: The amount of each residual solvent is determined by comparing the peak areas to those of a standard solution containing known concentrations of the potential solvents.

Authoritative Grounding: Adherence to pharmacopeial methods ensures that the analysis is robust, reliable, and meets regulatory expectations.

Visualization of Analytical Workflow

Caption: Analytical workflow for the quality control of H-Ser(tBu)-OtBu HCl.

Conclusion

The stringent control of the purity and quality of H-Ser(tBu)-OtBu HCl is a prerequisite for the successful development and manufacturing of peptide-based therapeutics. A comprehensive understanding of the critical quality attributes and the underlying scientific principles of the analytical methods used for their assessment is essential for researchers and drug development professionals. By implementing a robust quality control strategy, the risks associated with impurities can be mitigated, leading to the consistent production of high-quality peptides and, ultimately, safer and more effective medicines.

References

-

Merck Millipore. (n.d.). Water in Amino acids - Karl Fischer application. Retrieved from [Link]

-

Oláh, E., et al. (2010). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. Periodica Polytechnica Chemical Engineering, 54(2), 59-65. Retrieved from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. Retrieved from [Link]

-

Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1231-1237. Retrieved from [Link]

-

Hashimoto, A., et al. (2005). Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC. Clinical Chemistry, 51(1), 219-222. Retrieved from [Link]

-

Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

-

Pharma Wisdom. (2020, October 21). Residual Solvent Analysis, Part-1 GC Headspace Calculations of Residual Solvents In Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

-

Shimadzu Corporation. (2023, February 28). HS-GC on Analysis of Residual Solvent [Video]. YouTube. Retrieved from [Link]

-

AAPPTEC. (n.d.). H-Ser-OtBu HCl [106402-41-9]. Retrieved from [Link]

-

PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Supplementary Materials: Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor A. (n.d.). MDPI. Retrieved from [Link]

-

Annunziata, F., et al. (2021). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

-

DeJongh, D. C. (1970). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 47(10), 712. Retrieved from [Link]

-

Zhang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 5529893. Retrieved from [Link]

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Hubert-Roux, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-1129. Retrieved from [Link]

-

Hubert-Roux, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-1129. Retrieved from [Link]

-

Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for High-Fidelity Coupling of H-Ser(tBu)-OtBu HCl in Peptide Synthesis

Introduction: The Strategic Importance of Protected Serine in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic incorporation of polyfunctional amino acids is paramount to achieving the desired target molecule with high purity and yield. Serine, with its nucleophilic hydroxyl side chain, presents a unique challenge that necessitates robust protection strategies to prevent unwanted side reactions during amide bond formation. The H-Ser(tBu)-OtBu HCl derivative is a cornerstone building block in modern peptide chemistry, particularly within the Fmoc/tBu strategy.[1]

This derivative offers a dual-protection scheme: the side-chain hydroxyl group is masked as a tert-butyl (tBu) ether, and the C-terminus is protected as a tert-butyl ester. These tBu groups exhibit high stability under the basic conditions required for Fmoc removal (e.g., piperidine treatment) but are readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), typically during the final cleavage from the solid support or in the final deprotection step in solution-phase synthesis.[2][3] The hydrochloride salt form enhances the compound's stability and handling characteristics.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal coupling reaction conditions for H-Ser(tBu)-OtBu HCl. It delves into the causality behind reagent and condition selection, offers detailed, field-proven protocols, and presents a framework for troubleshooting common challenges, ensuring the integrity and success of your synthetic workflow.

Core Principles of Amide Bond Formation and the Serine Challenge

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[5] This is achieved using a variety of "coupling reagents."[6]

The primary challenge when coupling serine residues is the risk of racemization at the α-carbon.[7] The electron-withdrawing nature of the protected hydroxyl group can make the α-proton more acidic and thus more susceptible to abstraction by a base, especially after the carboxyl group has been activated. This can lead to the formation of a D-isomer impurity, which is often difficult to separate from the desired L-isomer peptide.[8]

Several factors influence the rate of racemization:

-

Coupling Reagent: Certain activators are more prone to inducing racemization.[8]

-

Base: The strength and steric hindrance of the base used for neutralization and catalysis are critical. Strong or sterically hindered bases like Diisopropylethylamine (DIPEA) can increase racemization risk compared to weaker bases like N-methylmorpholine (NMM).[9][10]

-

Temperature: Higher temperatures can accelerate coupling but also significantly increase the rate of racemization.[9]

-

Pre-activation Time: Prolonged exposure of the activated amino acid to a basic environment before the amine component is introduced can elevate racemization.[9]

Therefore, the selection of a coupling methodology for H-Ser(tBu)-OtBu HCl must be a deliberate process aimed at maximizing coupling efficiency while stringently controlling epimerization.

Materials and Reagents

| Reagent/Material | Grade | Supplier Examples | Notes |

| H-Ser(tBu)-OtBu HCl | Peptide Synthesis Grade | Sigma-Aldrich, MedChemExpress, ChemScene | Store at 2-8°C, desiccated. |

| N-α-Fmoc-protected Amino Acid | Peptide Synthesis Grade | Bachem, Aapptec, Novabiochem | The incoming amino acid to be coupled. |

| Coupling Reagents | |||

| HATU | Peptide Synthesis Grade | APExBIO, Sigma-Aldrich | High efficiency, low racemization risk.[11] |

| HBTU | Peptide Synthesis Grade | Aapptec, Bachem | Well-established, good performance.[12] |

| DIC | Peptide Synthesis Grade | Sigma-Aldrich, Aapptec | Cost-effective carbodiimide.[13] |

| Additives | |||

| HOBt or OxymaPure | Peptide Synthesis Grade | Bachem, Aapptec | Used with carbodiimides to suppress racemization.[5] |

| Bases | |||

| DIPEA (Hünig's base) | Peptide Synthesis Grade | Sigma-Aldrich, Thermo Fisher | Use with caution due to racemization risk.[10] |

| NMM | Peptide Synthesis Grade | Sigma-Aldrich, Bachem | A weaker, often preferred base to minimize racemization.[7] |

| Solvents | |||

| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Thermo Fisher, Biosolve | Excellent solvating properties.[14] |

| NMP (N-Methyl-2-pyrrolidone) | Peptide Synthesis Grade | Biosolve, Aapptec | Good alternative to DMF, especially for hydrophobic sequences.[15] |

| DCM (Dichloromethane) | Anhydrous | Sigma-Aldrich | Often used for reagent dissolution and washing.[14] |

Experimental Protocols: Solution-Phase Coupling

This section details two robust protocols for the solution-phase coupling of an N-α-Fmoc-protected amino acid to H-Ser(tBu)-OtBu HCl. The choice between them often depends on the steric hindrance of the coupling partners and the desired balance between reaction speed and cost.

Protocol 1: High-Efficiency Coupling using HATU